molecular formula C15H31NO2 B14298086 2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 125011-92-9

2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)

Katalognummer: B14298086
CAS-Nummer: 125011-92-9
Molekulargewicht: 257.41 g/mol
InChI-Schlüssel: AECACYCWQUTIIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes an undec-10-en-1-yl group linked to an azanediyl group, and two ethan-1-ol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of undec-10-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Undec-10-en-1-amine+Ethylene oxide2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)\text{Undec-10-en-1-amine} + \text{Ethylene oxide} \rightarrow \text{2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)} Undec-10-en-1-amine+Ethylene oxide→2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
  • 2,2’-[(Hexadec-15-en-1-yl)azanediyl]di(ethan-1-ol)

Uniqueness

2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

125011-92-9

Molekularformel

C15H31NO2

Molekulargewicht

257.41 g/mol

IUPAC-Name

2-[2-hydroxyethyl(undec-10-enyl)amino]ethanol

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h2,17-18H,1,3-15H2

InChI-Schlüssel

AECACYCWQUTIIW-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.